molecular formula C15H13BrN4 B8161043 7-Bromo-2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)quinoxaline

7-Bromo-2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)quinoxaline

Cat. No.: B8161043
M. Wt: 329.19 g/mol
InChI Key: BZJHJTLKJPVGOS-UHFFFAOYSA-N
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Description

7-Bromo-2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse pharmacological activities and applications in medicinal chemistry . This particular compound features a bromine atom at the 7th position and a cyclopropylmethyl-substituted pyrazole ring at the 2nd position, making it a unique and potentially bioactive molecule.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while nucleophilic substitution can produce various substituted quinoxalines .

Scientific Research Applications

7-Bromo-2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)quinoxaline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)quinoxaline involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Bromo-2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)quinoxaline include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the bromine atom at the 7th position and the cyclopropylmethyl-substituted pyrazole ring can influence its pharmacokinetic properties and interaction with molecular targets .

Properties

IUPAC Name

7-bromo-2-[1-(cyclopropylmethyl)pyrazol-4-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4/c16-12-3-4-13-14(5-12)19-15(7-17-13)11-6-18-20(9-11)8-10-1-2-10/h3-7,9-10H,1-2,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJHJTLKJPVGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C=N2)C3=CN=C4C=CC(=CC4=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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